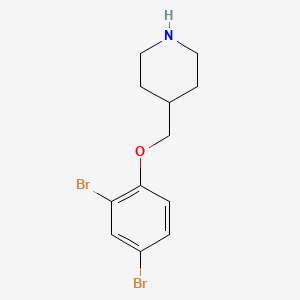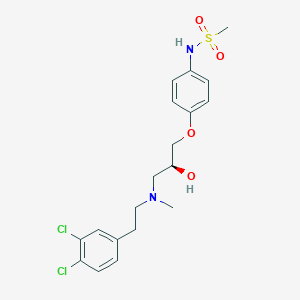
Ethyl 3-bromo-5-chloro-4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-bromo-5-chloro-4-nitrobenzoate is an organic compound with the molecular formula C9H7BrClNO4. It is a derivative of benzoic acid and is characterized by the presence of bromine, chlorine, and nitro functional groups on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-5-chloro-4-nitrobenzoate typically involves multiple steps. One common method includes the nitration of ethyl benzoate to introduce the nitro group, followed by bromination and chlorination to add the bromine and chlorine atoms, respectively. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired substitutions occur at the correct positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of automated reactors and precise control of reaction parameters are common practices in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-bromo-5-chloro-4-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and nitro groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various substituted benzoates depending on the substituent introduced.
Reduction: Ethyl 3-amino-5-chloro-4-nitrobenzoate.
Oxidation: Products such as carboxylic acids or quinones.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-bromo-5-chloro-4-nitrobenzoate is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 3-bromo-5-chloro-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and chlorine atoms can form halogen bonds with biological molecules. These interactions can affect enzyme activity, protein folding, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-bromo-4-chloro-5-nitrobenzoate
- Ethyl 3-bromo-5-nitrobenzoate
- Ethyl 4-chloro-5-nitrobenzoate
Uniqueness
Ethyl 3-bromo-5-chloro-4-nitrobenzoate is unique due to the specific arrangement of bromine, chlorine, and nitro groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .
Eigenschaften
Molekularformel |
C9H7BrClNO4 |
|---|---|
Molekulargewicht |
308.51 g/mol |
IUPAC-Name |
ethyl 3-bromo-5-chloro-4-nitrobenzoate |
InChI |
InChI=1S/C9H7BrClNO4/c1-2-16-9(13)5-3-6(10)8(12(14)15)7(11)4-5/h3-4H,2H2,1H3 |
InChI-Schlüssel |
DBWCNWHTGXIASX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Br)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine](/img/structure/B12829580.png)





![(5AS,10bR)-2-mesityl-9-nitro-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12829615.png)


![(1H-Benzo[d]imidazol-2-yl)methanediol](/img/structure/B12829637.png)



